molecular formula C8H9BN2O2 B1387058 (3-Methyl-1H-indazol-7-YL)boronic acid CAS No. 1310404-47-7

(3-Methyl-1H-indazol-7-YL)boronic acid

Cat. No. B1387058
CAS RN: 1310404-47-7
M. Wt: 175.98 g/mol
InChI Key: NOECVYNEVSUQPU-UHFFFAOYSA-N
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Description

“(3-Methyl-1H-indazol-7-YL)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 and a molecular weight of 175.98 . It is a boronic acid derivative of the heterocyclic compound indazole .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H9BN2O2/c1-5-6-3-2-4-7 (9 (12)13)8 (6)11-10-5/h2-4,12-13H,1H3, (H,10,11) . This indicates that the compound contains a boronic acid group attached to the 7-position of a 3-methyl-1H-indazole ring .


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 175.98 and is typically stored in a refrigerator .

Advantages and Limitations for Lab Experiments

The advantages of using (3-Methyl-1H-indazol-7-YL)boronic acidindazol-7-YL)boronic acid in laboratory experiments include its relatively low cost, its high reactivity, and its versatility. Additionally, this compound is relatively stable, making it suitable for use in a variety of laboratory experiments. However, this compound is also toxic and can be hazardous if not handled properly. Additionally, this compound can be difficult to synthesize and can be expensive to purchase.

Future Directions

The potential future directions for research involving (3-Methyl-1H-indazol-7-YL)boronic acidindazol-7-YL)boronic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of this compound and its potential uses in organic synthesis could be beneficial. Furthermore, research into the potential toxicity of this compound and its potential effects on the environment would be beneficial. Finally, research into the potential use of this compound as a therapeutic agent could be beneficial.

Scientific Research Applications

(3-Methyl-1H-indazol-7-YL)boronic acidindazol-7-YL)boronic acid has been widely used in scientific research, particularly in the fields of organic synthesis, drug development, and biochemistry. In organic synthesis, this compound has been used to synthesize a variety of compounds, including indoles, boronates, and other organic compounds. In drug development, this compound has been used to synthesize various drugs, including antiviral agents, antibiotics, and anti-cancer drugs. In biochemistry, this compound has been used to study the biochemical and physiological effects of various compounds.

Safety and Hazards

While specific safety and hazard information for “(3-Methyl-1H-indazol-7-YL)boronic acid” is not available, boronic acids in general can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye damage, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

(3-Methyl-1H-indazol-7-YL)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound interacts with enzymes such as proteases and kinases, inhibiting their activity by forming stable complexes. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulators and inducing apoptosis. Additionally, this compound can impact metabolic pathways, leading to changes in energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound forms reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins. The precise binding interactions and the resulting conformational changes in the target biomolecules are critical for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and alter the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution of the compound is important for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

(3-methyl-2H-indazol-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-6-3-2-4-7(9(12)13)8(6)11-10-5/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECVYNEVSUQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=C(NN=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260685
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310404-47-7
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-methyl-1H-indazol-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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